molecular formula C22H23NO3S B2441496 N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide CAS No. 1448035-66-2

N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide

Cat. No. B2441496
CAS RN: 1448035-66-2
M. Wt: 381.49
InChI Key: GUQWHJNXFWURBP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide, also known as MB-2C-F, is a synthetic compound that has gained attention in the scientific research community for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : This chemical has been used as a precursor for synthesizing various heterocyclic compounds, such as benzodifuranyl derivatives, which have shown promising anti-inflammatory and analgesic activities. For instance, novel compounds derived from visnaginone and khellinone were synthesized, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Metal Complex Formation : The chemical structure's utility extends to forming complexes with metals, which have been explored for their antimicrobial properties. New monomeric cobalt and cadmium complexes with Schiff-bases derived from similar structures showed varied resistive capabilities against microbial activities, highlighting the potential for developing antimicrobial agents (R. Ahmed, E. I. Yousif, M. J. Al-jeboori, 2013).

  • Conformational Studies : Research into the conformational preferences of furan- and thiophene-based arylamides, which share similarities with the compound , has been conducted to understand their role as foldamer building blocks. These studies aid in predicting the structure of foldamers, crucial for developing new materials and drugs (J. Galan, C. Tang, Shubhashis Chakrabarty, Zhiwei Liu, G. Moyna, Vojislava Pophristic, 2013).

  • Cytotoxicity Studies : The compound's related structures have been synthesized and evaluated for cytotoxic activities, contributing to cancer research by identifying new therapeutic agents. For example, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-16-4-3-5-18(12-16)14-27-15-20-10-11-21(26-20)22(24)23-13-17-6-8-19(25-2)9-7-17/h3-12H,13-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQWHJNXFWURBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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